4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with butoxy and methoxy groups, as well as a piperidinone moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidinone Intermediate: The piperidinone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The piperidinone intermediate is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent reaction.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[4-methoxyphenyl]benzamide: Lacks the piperidinone moiety, which may result in different biological activity.
4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide: Similar structure but without the methoxy group, potentially affecting its chemical reactivity and bioactivity.
4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide: Contains an additional methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both butoxy and methoxy groups, along with the piperidinone moiety, allows for diverse chemical reactions and potential bioactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-4-15-29-19-11-8-17(9-12-19)23(27)24-18-10-13-21(28-2)20(16-18)25-14-6-5-7-22(25)26/h8-13,16H,3-7,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKNXTAJCPKRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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